MTDB-Alkyne

Click Chemistry RNA Degradation SARS-CoV-2

Researchers aiming to conjugate RNA-binding small molecules to degradation warheads without compromising target affinity often face linker chemistry challenges. MTDB-Alkyne solves this by integrating a pseudoknot-binding MTDB scaffold with a terminal alkyne for CuAAC click chemistry. • Enables modular assembly of PINADs targeting SARS-CoV-2 RNA • ≥98% purity ensures reproducible conjugation and minimal side reactions • Solubility 10 mg/mL in methanol facilitates stock preparation for click reactions.

Molecular Formula C21H25N5O2S
Molecular Weight 411.5 g/mol
Cat. No. B10856003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTDB-Alkyne
Molecular FormulaC21H25N5O2S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCCN(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC#C
InChIInChI=1S/C21H25N5O2S/c1-3-9-22-20(27)18-7-4-5-8-19(18)24-21(28)26-11-6-10-25(12-13-26)14-17-15-29-16(2)23-17/h1,4-5,7-8,15H,6,9-14H2,2H3,(H,22,27)(H,24,28)
InChIKeyBHCAYIGBTZSCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTDB-Alkyne Overview


MTDB-Alkyne (CAS 2923694-73-7, molecular weight 411.52 g/mol) is a specialized small-molecule reagent consisting of the β-coronavirus pseudoknot ligand MTDB functionalized with a terminal alkyne group . This modification enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to synthesize Proximity-Induced Nucleic Acid Degraders (PINADs) that target and degrade SARS-CoV-2 RNA [1]. The compound serves as a modular building block for converting RNA-binding small molecules into targeted degraders, with demonstrated activity in in vitro, in cellulo, and in vivo SARS-CoV-2 infection models [2].

1 Clickable pseudoknot ligand for PINAD synthesis
2 CuAAC conjugation with azide-bearing warheads
3 Targets betacoronaviral frameshift pseudoknot

MTDB-Alkyne vs. Generic Alkynes


Generic terminal alkynes (e.g., propargylamine) enable CuAAC conjugation but lack the RNA-binding domain necessary to selectively engage the betacoronaviral pseudoknot [1]. Conversely, the parent pseudoknot ligand MTDB binds the target RNA but cannot be directly conjugated to degradation warheads without the alkyne handle [2]. MTDB-Alkyne uniquely integrates both functionalities: the MTDB scaffold confers target specificity (upper micromolar binding affinity to the pseudoknot) while the alkyne moiety permits covalent attachment of azide-bearing warheads such as imidazole to create functional PINADs [3]. Substituting either component—using a non-specific alkyne or the non-clickable MTDB—would fail to generate the bifunctional degrader architecture required for targeted RNA degradation .

Generic alkyne
Lacks RNA-binding domain; cannot selectively engage pseudoknot target. Conjugation yields non-specific degraders.
Parent MTDB (no alkyne)
Cannot conjugate to warheads; fails to form bifunctional degrader architecture required for targeted RNA degradation.

MTDB-Alkyne Key Evidence


Click Chemistry Handle Enables CuAAC Conjugation

MTDB-Alkyne contains a terminal alkyne group (molecular weight 411.52 g/mol) that permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-functionalized warheads . The parent compound MTDB (molecular weight 402.5 g/mol) lacks this clickable handle and cannot be directly conjugated [1]. The addition of the alkyne group increases molecular weight by 9.01 g/mol and introduces a reactive moiety essential for generating Proximity-Induced Nucleic Acid Degraders (PINADs) [2].

Alkyne functionalization
Class-level inference
Alkyne present (MW 411.52) vs MTDB (402.5, no alkyne)
Enables CuAAC conjugation for degrader synthesis
Vendor structural characterization; confirm identity
Click Chemistry RNA Degradation SARS-CoV-2

Superior Docking Affinity of MTDB-imi6

MTDB-Alkyne was used to synthesize MTDB-imi6, a PINAD degrader targeting the betacoronaviral pseudoknot [1]. In silico docking studies revealed that MTDB-imi6 exhibits a calculated binding energy of -8.02 kcal/mol against the pseudoknot, compared to -5.23 kcal/mol for TDB-imi6, an analog derived from a weaker pseudoknot binder [2]. The enhanced binding is attributed to additional hydrogen bonding and π-stacking interactions enabled by the MTDB scaffold [3].

Docking affinity (in silico)
Head-to-head
MTDB-imi6: −8.02 kcal/mol vs TDB-imi6: −5.23 kcal/mol
Supports target-engagement assay context
In silico docking; experimental validation needed
RNA Pseudoknot Molecular Docking Antiviral

Defined Methanol Solubility

MTDB-Alkyne exhibits a defined methanol solubility of 10 mg/mL at 25°C . In contrast, the parent compound MTDB is described only as 'soluble' in methanol without a numerical value [1]. The specified solubility allows researchers to accurately prepare stock solutions and anticipate solvent compatibility during click chemistry reactions [2].

Methanol solubility
Cross-study comparable
10 mg/mL (25 °C)
Supports reproducible stock solution preparation
Vendor-reported; validate in experimental setup
Solubility Assay Development Sample Preparation

High Purity for Consistent Click Chemistry

Commercial MTDB-Alkyne is supplied with a guaranteed purity of ≥98% as determined by HPLC . While purity specifications for generic alkynes can vary (typically 95-98%), this high purity level reduces the risk of side reactions during CuAAC and ensures consistent PINAD synthesis yields [1].

Purity (HPLC)
Supporting evidence
≥98%
Supports predictable click conjugation efficiency
Certificate of Analysis review recommended
Purity Quality Control Click Chemistry

MTDB-Alkyne Applications


PINAD Synthesis for SARS-CoV-2 Pseudoknot

Researchers developing proximity-induced nucleic acid degraders (PINADs) for SARS-CoV-2 utilize MTDB-Alkyne as the RNA-binding component. The terminal alkyne group undergoes CuAAC with azide-imidazole warheads to generate MTDB-imi6, which in silico docking shows a binding energy of -8.02 kcal/mol against the pseudoknot—superior to the TDB-derived analog (-5.23 kcal/mol) [1]. This enhanced affinity supports robust target engagement and RNA degradation in cellular and in vivo models .

RNA Pseudoknot Probe Development

The defined methanol solubility of 10 mg/mL [1] and ≥98% purity of MTDB-Alkyne facilitate the preparation of reproducible stock solutions for CuAAC reactions. Scientists can conjugate MTDB-Alkyne to azide-fluorophores or azide-biotin tags to create probes for studying betacoronaviral pseudoknot localization and dynamics, with minimal side reactions due to high purity [2].

Comparative Functionalization Studies

When investigating structure-activity relationships of pseudoknot binders, MTDB-Alkyne serves as a benchmark clickable derivative. Its molecular weight increase of 9.01 g/mol relative to parent MTDB [1] provides a measurable parameter for assessing how alkyne functionalization affects physicochemical properties (e.g., predicted boiling point 652.8°C, pKa 12.735 ) without compromising target recognition [2].

Broad-Spectrum Antiviral Degrader Development

The modular architecture of MTDB-Alkyne allows rapid diversification of the warhead moiety through CuAAC. Given that MTDB binding is insensitive to natural pseudoknot mutations [1], MTDB-Alkyne-derived PINADs are being explored as potential broad-spectrum agents against β-coronaviruses, with the high-purity starting material ensuring consistent degrader assembly and reproducible antiviral activity measurements .

Application
Selection Property
Validation Focus
PINAD synthesis for pseudoknot targeting
Clickable RNA ligand scaffold
Target engagement and RNA degradation endpoints
Pseudoknot probe development
Defined solubility and high purity
Reproducible probe conjugation and localization studies
Structure-activity relationship studies
Alkyne-functionalized benchmark compound
Physicochemical property profiling and target recognition
Broad-spectrum antiviral degrader research
Modular warhead diversification platform
Pseudoknot mutation tolerance context

Technical Documentation Hub

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37 linked technical documents
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